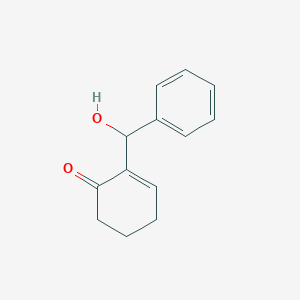
2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)- is an organic compound with the molecular formula C13H14O2. It contains a cyclohexenone ring substituted with a hydroxyphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with a hydroxyphenylmethyl reagent under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition followed by dehydration to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of vanadium catalysts for the oxidation of cyclohexene derivatives. These methods are designed to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like organocopper compounds, Grignard reagents, and halogens are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)- has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals, fragrances, and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog with similar reactivity but lacking the hydroxyphenylmethyl group.
2-Cyclohexen-1-one, 2-methyl-: Another analog with a methyl group instead of the hydroxyphenylmethyl group.
3-Methyl-2-cyclohexen-1-one: A related compound with a methyl group at a different position on the cyclohexenone ring.
Uniqueness
2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)- is unique due to the presence of the hydroxyphenylmethyl group, which imparts distinct chemical properties and reactivity. This substitution enhances its potential for diverse applications in various fields .
Properties
CAS No. |
94348-71-7 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-8,13,15H,4-5,9H2 |
InChI Key |
DUZISBIEADIXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















